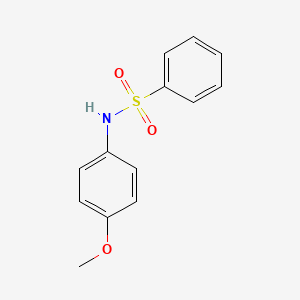

N-(4-Methoxyphenyl)benzenesulfonamide

Übersicht

Beschreibung

N-(4-Methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO3S. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment. The process generally includes the same fundamental steps as laboratory synthesis but is optimized for higher yields and efficiency. Industrial production may also incorporate continuous flow reactors to enhance reaction rates and product consistency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and aromatic ring participate in nucleophilic substitution reactions:

-

Aromatic Electrophilic Substitution :

The methoxy group activates the para-position of the benzene ring, facilitating electrophilic attacks. For example, halogenation or nitration occurs readily at the para position relative to the methoxy group . -

Sulfonamide Nitrogen Reactivity :

The NH group in the sulfonamide can undergo alkylation or arylation. In one study, N-(4-methoxyphenethyl)benzenesulfonamide derivatives were synthesized by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by alkylation with various halides .

Oxidation and Reduction Reactions

The sulfonamide group and methoxy substituent are susceptible to redox transformations:

-

Oxidation :

The sulfonamide sulfur atom can be oxidized to sulfone derivatives using reagents like m-chloroperbenzoic acid (m-CPBA). Methoxy groups are stable under mild oxidation but may convert to carbonyl groups under strong conditions (e.g., KMnO₄). -

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether, while catalytic hydrogenation cleaves the S–N bond, yielding an amine.

Acid-Base Reactions

The sulfonamide NH acts as a weak acid (pKa ~10) and forms salts with strong bases. For example, deprotonation with NaH facilitates alkylation at nitrogen .

Mechanistic Insights

-

Electrophilic Substitution : The methoxy group directs incoming electrophiles to the para position via resonance stabilization .

-

Nucleophilic Attack : The sulfonamide nitrogen’s lone pair facilitates reactions with alkyl halides or acyl chlorides .

Stability and Degradation

-

Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, producing benzenesulfonic acid and 4-methoxyaniline.

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and NH₃.

Comparative Reactivity

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Alkylation | R-X, LiH/DMF | N-Alkylsulfonamide |

| Oxidation | m-CPBA | Benzenesulfone derivative |

| Reduction | LiAlH₄ | Thioether |

| Electrophilic Bromination | Br₂/FeBr₃ | 4-Bromo-N-(4-methoxyphenyl)benzenesulfonamide |

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(4-Methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride. The resulting compound can be further modified by introducing various alkyl or aralkyl groups, yielding a series of derivatives with potentially enhanced biological activity.

Recent studies have demonstrated that this compound and its derivatives exhibit notable antibacterial properties, particularly against Escherichia coli. The biofilm inhibitory action of these compounds has been assessed, revealing several derivatives as effective inhibitors.

- Mechanism of Action : The antibacterial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit biofilm formation.

- Case Study : In a study conducted by Abbasi et al. (2019), various synthesized benzenesulfonamides were tested against E. coli, showing promising results with specific derivatives demonstrating significant inhibition rates.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Some derivatives have shown cytotoxic effects on cancer cell lines, making them candidates for further development as therapeutic agents.

- In vitro Studies : Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells.

- Mechanisms : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and the induction of oxidative stress leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound derivatives. Modifications to the aromatic rings or side chains can significantly influence their biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increased hydrophobicity enhances activity |

| Substitution Position | Meta vs. para substitution alters binding affinity |

| Functional Groups | Introduction of electron-withdrawing groups improves potency |

Conclusion and Future Directions

This compound presents a promising scaffold for developing new antibacterial and anticancer agents. Ongoing research focusing on synthesizing novel derivatives and elucidating their mechanisms of action will be essential for advancing their clinical applications.

Future studies should also explore:

- The potential for combination therapies using these compounds.

- The development of targeted delivery systems to enhance bioavailability and reduce side effects.

- Comprehensive in vivo studies to assess efficacy and safety profiles.

By leveraging the insights gained from structure-activity relationships and ongoing bioactivity assessments, researchers can optimize this compound derivatives for therapeutic use in combating bacterial infections and cancer.

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation or the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Methoxybenzyl)benzenesulfonamide

- N-(4-Methoxyphenoxy)benzenesulfonamide

- N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide

- N-(4-Methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-(4-Methoxyphenyl)benzenesulfonamide is unique due to its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biologische Aktivität

N-(4-Methoxyphenyl)benzenesulfonamide is a compound belonging to the benzenesulfonamide class, which has garnered attention due to its diverse biological activities. This article synthesizes various research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

This compound can be synthesized through a reaction involving 2-(4-methoxyphenyl)-1-ethanamine and benzenesulfonyl chloride. This synthesis pathway highlights the compound's accessibility for further research and application in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against pathogens like Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Bacillus subtilis | 13.40 - 137.43 |

| Pseudomonas aeruginosa | 8.33 - 23.15 |

These results indicate its potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of carbonic anhydrase (CA), an enzyme involved in pH regulation and fluid balance in tissues. Inhibition of CA can lead to reduced inflammation and may provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Cancer Therapeutics

This compound has shown promise in cancer research, particularly as a nonsteroidal progesterone receptor antagonist. This activity is crucial for developing treatments for hormone-dependent cancers, including breast cancer. Studies have demonstrated that certain derivatives exhibit high binding affinity for the progesterone receptor, suggesting their potential as selective modulators in cancer therapy .

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase : A study reported that derivatives of benzenesulfonamides demonstrated excellent inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, highlighting their selectivity over other isoforms .

- Antibacterial Efficacy : A comprehensive study synthesized a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl)benzenesulfonamides, which were tested for their antibacterial activity against E. coli. Some compounds exhibited strong biofilm inhibitory action, indicating their potential use in preventing bacterial colonization .

- Cardiovascular Effects : Research evaluating the effects of benzenesulfonamide derivatives on perfusion pressure revealed that certain compounds could significantly decrease coronary resistance, suggesting a cardiovascular regulatory role .

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-17-12-9-7-11(8-10-12)14-18(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUQLWPXATZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902044 | |

| Record name | NoName_1247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-26-3 | |

| Record name | Benzenesulfon-p-anisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.